molecular formula C18H17NO3 B12865314 4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde

4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12865314
M. Wt: 295.3 g/mol
InChI Key: NCKYGVJSCJZZLB-UHFFFAOYSA-N
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Description

4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde is a complex organic compound that features a biphenyl core with a hydroxyl group, a pyrrolidine ring, and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with a biphenyl derivative and introduce the hydroxyl group through electrophilic aromatic substitution. The pyrrolidine ring can be added via a nucleophilic substitution reaction, and the carbaldehyde group can be introduced through formylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbaldehyde group can be reduced to form an alcohol.

    Substitution: The biphenyl core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and carbaldehyde groups can form hydrogen bonds or covalent bonds with target molecules, influencing their function. The biphenyl core provides structural rigidity, which can be crucial for binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-pyrone: A simpler compound with a hydroxyl group and a pyrone ring, known for its bioactivity and use in organic synthesis.

    4-Hydroxy-2-butanone: A smaller molecule with a hydroxyl and carbonyl group, used in various chemical reactions and as a precursor in synthesis.

Uniqueness

4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde is unique due to its combination of functional groups and structural complexity. The presence of the biphenyl core, hydroxyl group, pyrrolidine ring, and carbaldehyde group provides a versatile platform for chemical modifications and applications in diverse fields.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

2-hydroxy-5-[2-(pyrrolidine-3-carbonyl)phenyl]benzaldehyde

InChI

InChI=1S/C18H17NO3/c20-11-14-9-12(5-6-17(14)21)15-3-1-2-4-16(15)18(22)13-7-8-19-10-13/h1-6,9,11,13,19,21H,7-8,10H2

InChI Key

NCKYGVJSCJZZLB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=C(C=C3)O)C=O

Origin of Product

United States

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